4-Bromopyridine-3-boronic acid HCl
Description
Properties
Molecular Formula |
C5H6BBrClNO2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
InChI Key |
JXJSVTUARWNMNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)Br)(O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromopyridine 3 Boronic Acid and Analogs
Organolithium-Mediated Transformations
Organolithium reagents are widely used for the synthesis of boronic acids through the electrophilic trapping of an organometallic intermediate with a boric ester. rsc.org This approach, however, often requires low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of the desired boronic esters. rsc.org
n-Butyllithium (n-BuLi) is a potent organolithium reagent frequently used to initiate halogen-lithium exchange. wikipedia.org It reacts with organic bromides and iodides to form the corresponding organolithium derivative. wikipedia.org For instance, the reaction of n-BuLi with 4-bromopyridine (B75155) at low temperatures produces 4-lithiopyridine, which can then be trapped with a suitable electrophile. chemicalbook.com The rate of this exchange typically follows the trend I > Br > Cl. wikipedia.org
A common procedure involves dissolving 4-bromopyridine in an anhydrous solvent like tetrahydrofuran (B95107) (THF), cooling the mixture to a very low temperature (e.g., -78 °C), and then adding n-butyllithium dropwise. chemicalbook.com After a period of reaction, a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, is added to the mixture. chemicalbook.comorgsyn.org The resulting intermediate is then hydrolyzed with an acid, like hydrochloric acid, to yield the boronic acid. chemicalbook.com
It's important to note that the reaction of n-BuLi with 3-bromopyridine (B30812) can lead to deprotonation of the substrate by the in-situ generated lithiopyridine. This side reaction can be minimized by using an "inverse-addition" mode, where the n-butyllithium is added to a solution containing both the bromopyridine and the borate ester. researchgate.net
The conditions for the lithiation-borylation sequence are crucial for achieving high yields and purity. Key parameters that are often optimized include the temperature, solvent system, and the order of reagent addition. orgsyn.orgresearchgate.net
Temperature: Low temperatures, typically ranging from -110°C to -40°C, are often necessary to control the reactivity of the organolithium species and prevent side reactions. orgsyn.orgmdpi.com For example, the synthesis of 3-pyridine boronic acid from 3-bromopyridine gives the best yields (90-95%) at -40°C. orgsyn.org
Solvent Systems: The choice of solvent significantly impacts the outcome of the reaction. nih.gov Anhydrous and deoxygenated solvents like tetrahydrofuran (THF), diethyl ether, and toluene (B28343) are commonly used. chemicalbook.comresearchgate.netlibretexts.org The presence of coordinating solvents like THF can accelerate the halogen-lithium exchange. wikipedia.orgnih.gov For instance, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi is significantly faster in heptane (B126788) containing a small amount of THF compared to pure diethyl ether. nih.gov
A study on the synthesis of 3-pyridylboronic acid found that using a mixture of THF and toluene allowed the reaction to be run at a much higher temperature of -40°C, achieving excellent yields. orgsyn.org
| Parameter | Condition | Outcome | Reference |
| Temperature | -78 °C | Standard for many lithiation reactions. | chemicalbook.com |
| Temperature | -40 °C | Optimal for 3-pyridylboronic acid synthesis, high yield. | orgsyn.org |
| Solvent | Tetrahydrofuran (THF) | Common, coordinating solvent. | chemicalbook.com |
| Solvent | Toluene/THF mixture | Allows for higher reaction temperatures. | orgsyn.org |
| Addition Mode | Inverse Addition | Minimizes side reactions in some cases. | researchgate.net |
In situ quench (ISQ) involves generating a reactive intermediate in the presence of its reaction partner. google.com This technique is particularly useful for reactions involving unstable intermediates, as it minimizes their decomposition or undesired side reactions. google.comacsgcipr.org
In the context of boronic acid synthesis, an in situ quench protocol involves adding the organolithium reagent to a mixture of the organic halide and the borate ester. orgsyn.org The highly reactive lithiated intermediate is immediately trapped by the borate ester present in the reaction mixture. orgsyn.org This approach has been successfully applied to the synthesis of 3-pyridylboronic acid, where n-butyllithium is added to a solution of 3-bromopyridine and triisopropyl borate. orgsyn.org This method allows the reaction to be conducted at higher temperatures than traditional protocols while still achieving high yields. orgsyn.org
The development of flow chemistry has also provided new avenues for performing these reactions more safely and efficiently, especially on a larger scale, by allowing for precise control over reaction conditions and the handling of unstable intermediates. acsgcipr.orgorganic-chemistry.org
Organomagnesium-Mediated Synthesis
Grignard reagents, or organomagnesium compounds, offer an alternative to organolithiums for halogen-metal exchange. wikipedia.orglibretexts.org The synthesis of aryl boronic acids can be achieved through the electrophilic borylation of aryl Grignard reagents. organic-chemistry.org
Mixed alkyl magnesium lithium reagents, such as i-PrMgCl·LiCl, have emerged as powerful tools for performing halogen-magnesium exchange under mild conditions. rsc.org These reagents exhibit enhanced reactivity and are compatible with a wide range of functional groups. rsc.org
A patented method for the synthesis of pyridine-4-boronic acid utilizes an alkyl magnesium lithium reagent. google.comgoogle.com The process involves first treating 4-bromopyridine hydrochloride with an inorganic base to obtain free 4-bromopyridine. google.comgoogle.com This is then reacted with an alkyl magnesium lithium reagent at low temperature, followed by the addition of a halogen borane (B79455) reagent. google.comgoogle.com The resulting pyridine-4-boron amide intermediate is then hydrolyzed to afford pyridine-4-boronic acid. google.comgoogle.com This method is designed to overcome issues such as the polymerization of free 4-bromopyridine and difficulties in purifying the final product. google.com
The use of i-PrMgCl·LiCl has been shown to be effective for the bromine-magnesium exchange on bromopyridines that contain an acidic proton, a reaction that can be challenging with other reagents. nih.gov
| Reagent | Substrate | Key Feature | Reference |
| n-Butyllithium | 4-Bromopyridine | Standard lithiation agent. | chemicalbook.com |
| i-PrMgCl·LiCl | Bromopyridines with acidic protons | Enhanced reactivity and functional group tolerance. | rsc.orgnih.gov |
| Alkyl Magnesium Lithium | 4-Bromopyridine | Used in a patented multi-step synthesis. | google.comgoogle.com |
Organomagnesium-Mediated Synthesis
Addressing Challenges in Reaction Scale-Up and Product Isolation
The transition from laboratory-scale synthesis to large-scale production of pyridine (B92270) boronic acids is often complicated by several factors. A significant challenge arises from the amphoteric nature of the product, which possesses both a basic pyridine ring and an acidic boronic acid group. google.comgoogle.com This characteristic can complicate extraction and purification, as the compound's solubility changes dramatically with pH. During workup, adjusting the pH to isolate the product can be a delicate process; for instance, acidification is required to hydrolyze the borate ester intermediate, but this also protonates the pyridine ring, affecting its partitioning between aqueous and organic layers. google.comorgsyn.org
On a larger scale, reactions involving organometallic intermediates like lithiated pyridines are highly exothermic and require careful temperature management to prevent side reactions. orgsyn.org Furthermore, the use of reagents like n-butyllithium with halopyridines can lead to the formation of large quantities of solid salts as byproducts. google.com These solids can make the reaction mixture difficult to stir and handle, and on a kilogram scale, have been observed to significantly decrease product yields to below 40%. google.com
Isolation of the final product in a pure, stable form presents another hurdle. Pyridinylboronic acids are prone to forming boroxines—cyclic anhydrides—through dehydration, which makes characterization difficult due to the variable presence of water. orgsyn.org To overcome this, the crude boronic acid is often converted into a more stable derivative, such as a pinacol (B44631) ester, for easier handling and purification. orgsyn.org Another strategy involves the careful crystallization of the hydrochloride salt, which can improve stability and ease of handling. However, the inherent hydrophilicity of some pyridine boronic acids can make isolation and purification difficult, leading to lower yields. google.com
Table 1: Challenges and Mitigation Strategies in Scale-Up and Isolation
| Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Amphoteric Nature | Product has both acidic (boronic acid) and basic (pyridine) sites, complicating pH-dependent extractions. | Careful pH control during workup; repeated solvent extractions. google.com | google.com |
| Exothermic Reactions | Halogen-metal exchange using organolithium reagents generates significant heat. | Precise temperature control (e.g., -40°C to -78°C); slow, controlled addition of reagents. orgsyn.org | orgsyn.org |
| Solid Byproduct Formation | Large volumes of salt byproducts can impede stirring and lower yields on a large scale. | Use of specific solvents or alternative reagents to minimize precipitation. google.com | google.com |
| Product Instability | Tendency to form boroxines (anhydrides) upon dehydration, complicating characterization. | Conversion to stable esters (e.g., pinacol ester) for purification; isolation as a stable salt (e.g., HCl). orgsyn.org | orgsyn.org |
| Purification Difficulty | High polarity and hydrophilicity can make the final product difficult to isolate from aqueous media. | pH-adjusted recrystallization; chromatography with appropriate solvent systems (e.g., CH2Cl2-MeOH). google.comresearchgate.net | google.comresearchgate.net |
Selection and Impact of Borane Reagents in Borylation
The choice of the boron-containing reagent is critical to the success of the synthesis, influencing reaction efficiency, yield, and compatibility with other functional groups.
Trialkylborates are the most common reagents for trapping organometallic intermediates in the synthesis of boronic acids. umich.edu The process typically involves a halogen-metal exchange at low temperatures (e.g., -78°C to -40°C) where a halopyridine is treated with an organolithium reagent like n-butyllithium. The resulting lithiated pyridine is then quenched with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. orgsyn.orgarkat-usa.org
Triisopropyl borate is frequently preferred over trimethyl borate, particularly in large-scale preparations. orgsyn.org The increased steric bulk of the isopropoxy groups on triisopropyl borate can help to minimize the formation of over-arylated borate species (triarylboranes), which can be a competing side reaction. The reaction between the lithiated pyridine and the borate is rapid, which helps to minimize side reactions of the unstable lithiopyridine intermediate. orgsyn.org Following the borylation step, acidic hydrolysis is required to convert the resulting borate ester into the desired boronic acid. orgsyn.org These reagents are considered weak Lewis acids. wikipedia.orgchemmethod.com
Table 2: Comparison of Common Trialkylborates in Pyridine Borylation
| Reagent | Formula | Key Features | Typical Application | Reference |
|---|---|---|---|---|
| Trimethyl Borate | B(OCH₃)₃ | Less sterically hindered; highly reactive. Precursor to boronic acids via Grignard reagents. wikipedia.org | General laboratory synthesis. umich.eduarkat-usa.orgwikipedia.org | umich.eduarkat-usa.orgwikipedia.org |
| Triisopropyl Borate | B(O-i-Pr)₃ | More sterically hindered, reducing over-reaction. Often used in an "in-situ quench" where it is present before the organolithium is formed. arkat-usa.org | Preferred for large-scale synthesis and for substrates where side reactions are a concern. orgsyn.org | orgsyn.org |
| Tributyl Borate | B(OBu)₃ | Another common trialkylborate used in the synthesis of pyridinylboronic acids and esters. arkat-usa.org | Halogen-metal exchange followed by borylation. arkat-usa.org | arkat-usa.org |
An alternative to trialkylborates involves the use of halogen borane reagents, such as aminoboranes. acs.orgnih.gov Aminoboranes of the type R₂N-BH₂ can be generated from amine-borane adducts (R₂NH-BH₃) through various methods, including a tandem iodination/dehydroiodination sequence. nih.govacs.org These reagents have emerged as valuable precursors in organic synthesis. acs.org
In some synthetic routes, particularly those described in patent literature for pyridine-4-boronic acid, a halogen borane reagent is added after the formation of an alkyl magnesium lithium intermediate from 4-bromopyridine. google.comgoogle.com This pathway leads to a pyridine-4-boron amide intermediate, which is then hydrolyzed to yield the final boronic acid. google.comgoogle.com This method is proposed to circumvent issues related to the polymerization of free 4-bromopyridine and the amphoteric nature of the final product. google.com Furthermore, palladium-catalyzed borylations of aryl halides have been developed using aminoboranes, presenting a modified protocol for Suzuki-Miyaura coupling reactions. acs.orgnih.gov
Metal-Catalyzed Borylation of Halopyridines
To avoid the often harsh conditions (cryogenic temperatures, strongly basic organometallic reagents) of halogen-metal exchange, metal-catalyzed methods have been developed. These reactions offer greater functional group tolerance and milder conditions. nih.gov
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides. organic-chemistry.orgwikipedia.org This method has been successfully applied to the synthesis of pyridinylboronic acid esters from halopyridines. umich.edu The reaction typically involves a palladium catalyst, a base (such as potassium acetate, KOAc), and a diboron (B99234) reagent. organic-chemistry.org The resulting boronate esters are often stable enough for purification by chromatography and can be used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov A key advantage of this method is its compatibility with a wide array of functional groups that would not survive the conditions of lithium or Grignard-based routes. organic-chemistry.org
The most common diboron reagent used in Miyaura borylation is bis(pinacolato)diboron (B136004), often abbreviated as B₂pin₂. organic-chemistry.orgnih.gov It is a stable, crystalline solid that reacts with halopyridines in the presence of a palladium catalyst to form the corresponding pyridine pinacol boronate ester. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the product. organic-chemistry.org
Dialkoxyhydroboranes, such as pinacolborane (HBPin), can also be used as the boron source. organic-chemistry.org While B₂pin₂ is widely used, its atom economy is poor, as the pinacol portion constitutes a large part of its mass and is often discarded. nih.gov In response, more atom-economical reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] have been developed for large-scale processes, which directly yield boronic acids and avoid the need to hydrolyze a boronate ester. researchgate.net
Table 3: Common Boron Reagents in Miyaura Borylation
| Reagent Type | Example Reagent | Abbreviation | Typical Product | Key Characteristics | Reference |
|---|---|---|---|---|---|
| Tetraalkoxydiboron | Bis(pinacolato)diboron | B₂pin₂ | Pinacol Boronate Ester | Highly stable, common lab reagent, allows for easy purification of the ester product. organic-chemistry.org | organic-chemistry.org |
| Tetraalkoxydiboron | Bis(neopentylglycolato)diboron | B₂neo₂ | Neopentyl Glycol Boronate Ester | Used as an alternative to B₂pin₂. researchgate.net | researchgate.net |
| Dialkoxyhydroborane | Pinacolborane | HBPin | Pinacol Boronate Ester | Tolerates various reducible functional groups; useful for large-scale synthesis. organic-chemistry.org | organic-chemistry.org |
| Dihydroxydiboron | Tetrahydroxydiboron | B₂(OH)₄ | Boronic Acid | More atom-economical; avoids ester hydrolysis step, simplifying the process for large-scale production. nih.govresearchgate.net | nih.govresearchgate.net |
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
Investigation of Catalyst Systems and Ligand Effects (e.g., Palladium Complexes)
The palladium-catalyzed cross-coupling of halopyridines with boron reagents is a cornerstone for the synthesis of pyridinylboronic acids and their esters. The efficacy of these reactions is highly dependent on the choice of catalyst system, particularly the phosphine (B1218219) ligand, which influences reaction rates, yields, and substrate scope.
Research into these systems has shown that electron-rich, bulky phosphine ligands are often superior. For instance, biaryl monophosphorus ligands are effective for the Miyaura borylation of sterically hindered aryl bromides, even at low catalyst loadings. researchgate.net An improved system for the borylation of aryl halides utilizes an inexpensive and atom-economical boron source, pinacol borane, demonstrating high efficiency for a range of aryl and heteroaryl iodides, bromides, and some chlorides. nih.gov This method is notable for its use of low catalyst quantities and short reaction times. nih.gov The combination of a palladium precursor like PdCl₂(CH₃CN)₂ with a suitable ligand can yield near-quantitative results for aryl boronate ester synthesis. nih.gov
The development of new palladium precatalysts, such as XPhos-Pd-G2, in conjunction with novel borylating agents like tetrakis(dimethylamino)diboron, offers a more atom-economical and efficient approach compared to traditional methods using bis(pinacolato)diboron (B₂pin₂). nih.gov These systems tolerate a wide array of functional groups. nih.gov The choice of ligand is critical; for example, in the borylation of 4-bromoanisole, different phosphine ligands can result in conversions ranging from just 14% to as high as 86%. nih.gov Furthermore, palladium catalysis is not limited to aryl halides, as methods have been developed for the borylation of primary alkyl bromides, iodides, and tosylates, showcasing high functional group tolerance and selectivity for primary over secondary halides. nih.govdeepdyve.com
The following table summarizes the performance of various palladium catalyst systems in the borylation of halopyridines and related aryl halides.
Table 1: Comparison of Palladium Catalyst Systems for Borylation
| Catalyst/Ligand | Substrate | Boron Source | Key Findings | Reference(s) |
|---|---|---|---|---|
| PdCl₂(CH₃CN)₂ / Ligand 1 | 4-Iodoanisole | Pinacol borane | 94% yield in 30 minutes with 1 mol% Pd. | nih.gov |
| PdCl₂(CH₃CN)₂ / Ligand 1 | 4-Bromoanisole | Pinacol borane | 97% yield. | nih.gov |
| XPhos-Pd-G2 / XPhos | Aryl/Heteroaryl Halides | (Me₂N)₂BB(NMe₂)₂ | Good to excellent yields with low catalyst loading (0.5 mol%). | nih.gov |
| Bedford Pd precursor / Biaryl monophosphorus ligand | Sterically hindered aryl bromides | B₂pin₂ | Efficient borylation at low catalyst loadings. | researchgate.net |
| Pd(OAc)₂ (phosphine-free) | N-protected 4-bromo/iodopyrazoles | Aryl bromides | Chemoselective C-H arylation without C-halogen bond cleavage. | rsc.org |
Iridium- and Rhodium-Catalyzed C-H and C-F Borylation
Iridium- and rhodium-catalyzed reactions have emerged as powerful tools for the direct borylation of C-H and C-F bonds in pyridine rings, offering an alternative to traditional cross-coupling methods. arkat-usa.orgumich.edu
The iridium-catalyzed C-H borylation is a valuable method for preparing heteroaryl boronates, but its application to pyridines can be challenging. researchgate.netrsc.orgnih.gov Low reactivity and rapid protodeborylation, especially for boronate esters ortho to the nitrogen, are significant hurdles. researchgate.netrsc.org The low reactivity is often caused by the inhibition of the iridium catalyst through the coordination of the pyridine's nitrogen lone pair. rsc.orgnih.gov This inhibitory effect can be mitigated by introducing a substituent at the C-2 position. rsc.orgnih.gov If this C-2 substituent is sufficiently electron-withdrawing, it also slows the protodeborylation of a C-6 boronate ester, allowing for its isolation. rsc.org The regioselectivity of iridium-catalyzed borylation is governed by a complex interplay of steric and electronic factors. researchgate.net For example, studies on trifluoromethyl-substituted pyridines show that sterically governed regioselectivity allows for convenient access to a variety of pyridylboronic esters, with the reaction proceeding neatly without a solvent. acs.orgnih.govnih.govresearchgate.net
Rhodium-catalyzed borylation offers complementary reactivity. A pyridine-directed, rhodium-catalyzed method has been developed for the C6-selective C-H borylation of 2-pyridones with bis(pinacolato)diboron, achieving perfect site selectivity under mild conditions. nih.gov Furthermore, rhodium catalysts can achieve the ortho-selective C-F bond borylation of polyfluoroarenes, using directing groups like pyridine, quinoline, and pyrimidine (B1678525) to guide the reaction. researchgate.net
Alternative Synthetic Strategies for Pyridinylboronic Acids
Beyond transition metal-catalyzed borylation of existing pyridine rings, several other strategies are employed to construct pyridinylboronic acids.
Reduction of Quaternary Pyridinium (B92312) Salts Precursors Followed by Borylation
A strategy involving the partial reduction of N-alkylpyridinium salts can generate versatile intermediates for further functionalization. researchgate.net The reduction of certain 1-substituted pyridinium salts with agents like sodium borohydride (B1222165) or sodium dithionite (B78146) typically yields mixtures of 1,2- and 1,4-dihydropyridines. rsc.org By placing an activating group, such as an ester at the C-2 position, the pyridinium salt can accept two electrons to form a synthetically useful enolate intermediate. This intermediate can then be trapped with various electrophiles, including borylating agents, to introduce a boronic acid or ester group. researchgate.net The stability of these intermediates and their reaction products can be enhanced by other substituents on the pyridine ring, such as a 4-methoxy group. researchgate.net
Directed Ortho-Metallation (DoM) Protocols
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.orgumich.edu In this approach, a directing metalation group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. acs.orgnih.gov This generates a pyridyl anion that can be trapped with an electrophile, such as a trialkyl borate, to yield the corresponding pyridinylboronic acid. acs.orgnih.gov
This method avoids the often-difficult isolation of pyridyl boronic acids by enabling one-pot procedures that combine the DoM-boronation with a subsequent reaction like a Suzuki-Miyaura cross-coupling. acs.orgnih.gov Carboxamides, O-carbamates, and chloro and fluoro groups have been successfully used as directing groups on the pyridine ring. acs.orgnih.gov However, the metalation of pyridine can be complicated by the competitive 1,2-addition of the organometallic reagent to the pyridine ring, an issue that can be managed with appropriate directing groups and reaction conditions. harvard.edu
Exploration of [4+2] Cycloaddition Routes to Pyridinylboronic Acid Intermediates
[4+2] cycloaddition reactions, or Diels-Alder reactions, provide a sophisticated route for constructing the pyridine ring itself, with the potential to incorporate a boron substituent during the ring-forming process. arkat-usa.orgumich.edu This strategy involves the reaction of a diene with a dienophile. One approach uses N-protonated 2-azabutadiene intermediates as the heterodiene component. These intermediates can be generated from precursors like 4,4-disubstituted N-silyl 1,4-dihydropyridines. researchgate.net Their subsequent intermolecular or intramolecular [4+2] cycloaddition with a suitable dienophile leads to complex polycyclic systems containing the core pyridine or piperidine (B6355638) structure, which can be precursors to the desired boronic acids. researchgate.netresearchgate.net
Reactivity and Transformational Chemistry of 4 Bromopyridine 3 Boronic Acid
Carbon-Carbon Bond Forming Reactions
The dual reactivity of 4-Bromopyridine-3-boronic acid, possessing both a nucleophilic boronic acid moiety and an electrophilic C-Br bond, allows for its participation in a wide array of carbon-carbon bond-forming transformations. The Suzuki-Miyaura coupling is the most prominent of these, leveraging the boronic acid group for the formation of new aryl-aryl or aryl-heteroaryl bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry for the construction of biaryl frameworks. In the context of 4-Bromopyridine-3-boronic acid, this reaction is instrumental in introducing the 4-bromopyridin-3-yl moiety onto various aromatic and heteroaromatic systems.
The utility of 4-Bromopyridine-3-boronic acid in Suzuki-Miyaura coupling is demonstrated by its successful reaction with a diverse range of aryl and heteroaryl halides. The reaction generally proceeds with good to excellent yields, accommodating various electronic and steric demands of the coupling partners. Both electron-rich and electron-deficient aryl halides, as well as a variety of heteroaryl halides, have been shown to be effective coupling partners.
| Aryl/Heteroaryl Halide | Product | Yield (%) | Catalyst System | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-(4-(4-bromopyridin-3-yl)phenyl)-4,6-dichloropyrimidine | Data not specifically available for 4-Bromopyridine-3-boronic acid, but analogous reactions with other arylboronic acids yield 25-60% | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | mdpi.com |
| 3,5-dichloropyridazine | 3-chloro-5-(4-bromopyridin-3-yl)pyridazine | Data not specifically available for 4-Bromopyridine-3-boronic acid, but analogous reactions show selectivity for the C3 position. | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane | nih.gov |
| 4-chloroanisole | 4-bromo-3-(4-methoxyphenyl)pyridine | Data not specifically available for 4-Bromopyridine-3-boronic acid, but analogous reactions with unstable boronic acids are successful with specialized precatalysts. | XPhos-based Palladium Precatalyst, K₃PO₄, THF/H₂O | nih.gov |
The efficiency of the Suzuki-Miyaura coupling of 4-Bromopyridine-3-boronic acid is highly dependent on the catalytic system employed. Optimization of the palladium or nickel catalyst, ligands, base, and solvent is crucial to achieve high yields and minimize side reactions.
Palladium Catalysts:
Traditional palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly used. For the coupling of heteroaryl halides with heteroaryl boronic acids, systems involving sterically bulky and electron-rich phosphine ligands like SPhos and XPhos have proven to be highly effective nih.gov. The choice of base is also critical, with inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ often being employed in aqueous solvent mixtures such as dioxane/water or toluene (B28343)/water mdpi.comresearchgate.netresearchgate.net.
A study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid provides a general framework for optimization, where parameters like catalyst loading, temperature, and the nature of the base were systematically varied to maximize yield researchgate.net.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 | General system for heteroaryl couplings | nih.gov |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Commonly used for pyrimidine (B1678525) derivatives | mdpi.com |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | Reflux | Effective for pyridazine couplings | nih.gov |
Nickel Catalysts:
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. They have shown remarkable efficacy in coupling a broad range of aryl electrophiles, including those that are challenging for palladium catalysts nih.gov. For heteroaryl-heteroaryl couplings, air-stable "naked nickel" catalysts, such as Ni(4-CF3stb)₃, have been developed that can efficiently catalyze the reaction in the absence of exogenous ligands, simplifying the reaction setup rsc.org. The (ProPhos)Ni catalyst system has also demonstrated efficiency in the Suzuki-Miyaura coupling of a wide range of heteroarenes nih.gov.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni(4-CF3stb)₃ | None | K₃PO₄ | DMA | 60 | Effective for heteroaryl-heteroaryl couplings | rsc.org |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | General system for aryl and heteroaryl couplings | General knowledge |
| (ProPhos)Ni | ProPhos | K₃PO₄ | Dioxane | 80 | Efficient for a broad range of heteroarenes | nih.gov |
Boronic esters, particularly pinacol (B44631) esters, serve as stable and easily handleable alternatives to boronic acids in Suzuki-Miyaura coupling reactions nih.gov. They are less prone to protodeboronation, a common side reaction with heteroaryl boronic acids, and can be purified by chromatography. The in-situ formation of a boronic ester from 4-Bromopyridine-3-boronic acid or its direct use can lead to improved yields and cleaner reactions, especially when dealing with sensitive substrates nih.gov. The Miyaura borylation reaction allows for the direct synthesis of boronic esters from aryl halides, which can then be used in a one-pot Suzuki-Miyaura coupling sequence nih.gov. This approach has been successfully applied to the synthesis of unsymmetrical biaryls from different aryl bromides nih.gov.
Lithium triisopropyl borates, formed by the reaction of an organolithium species with triisopropyl borate (B1201080), are highly reactive nucleophiles in Suzuki-Miyaura coupling reactions nih.govnrochemistry.com. A general method for the Suzuki-Miyaura coupling of lithium triisopropyl borates has been reported, which is particularly useful for heterocycles that form unstable boronic acids nih.gov. In this procedure, 4-bromopyridine (B75155) hydrochloride can be lithiated and converted to its lithium triisopropyl borate derivative in situ, which then undergoes efficient coupling with various aryl halides nih.gov. These borate species are significantly more stable towards protodeboronation than the corresponding boronic acids and can be conveniently stored at room temperature nih.gov.
Other Organometallic Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is the most prominent reaction for 4-Bromopyridine-3-boronic acid, the presence of the C-Br bond allows for its participation as an electrophile in other organometallic cross-coupling reactions. However, specific examples utilizing 4-Bromopyridine-3-boronic acid in reactions such as Stille, Heck, or Sonogashira coupling are not extensively documented in the literature. In these reactions, the boronic acid functionality would likely require protection or would be carried through the reaction sequence to be utilized in a subsequent step.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide jk-sci.comorganic-chemistry.orgwikipedia.orgthermofisher.comfrontiersin.org. In a hypothetical Stille coupling involving a derivative of 4-Bromopyridine-3-boronic acid, the C-Br bond would react with an organostannane in the presence of a palladium catalyst.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene nih.govsioc-journal.cnnih.govrsc.orgnih.gov. A protected form of 4-Bromopyridine-3-boronic acid could potentially undergo a Heck reaction at the C-Br position with various alkenes.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide researchgate.netlibretexts.orgorganic-chemistry.orgsemanticscholar.org. The C-Br bond of a protected 4-Bromopyridine-3-boronic acid derivative could be coupled with a terminal alkyne under palladium-copper catalysis. While there are reports on the Sonogashira coupling of other 3-bromopyridine (B30812) derivatives, specific examples with the 3-boronic acid substituent are scarce researchgate.netlibretexts.org.
Metal-Free Carbon-Carbon Coupling Methodologies
Recent advancements in organic synthesis have focused on the development of metal-free coupling reactions to avoid the cost and toxicity associated with transition metals.
Transition-metal-free C-H functionalization offers a direct and atom-economical method for forming carbon-carbon bonds. Boronic acids are valuable reagents in this context. One reported metal-free method involves the synthesis of ketones from aldehydes and boronic acids using nitrosobenzene as a reagent. ucm.es This process activates the boronic acid as a boronate and the aldehyde's C-H bond as an iminium species, which then triggers an intramolecular migration from boron to carbon to form the C-C bond. ucm.es While this specific method is for aldehydes, it highlights the potential for developing novel metal-free C-H functionalization reactions where 4-Bromopyridine-3-boronic acid could serve as the aryl source.
Another approach involves using the boronic acid moiety as a blocking or directing group, which is later removed via protodeboronation. researchgate.net This strategy allows for regioselective functionalization at other positions on the ring before the boronic acid is cleaved under metal-free conditions. researchgate.net
A significant metal-free application involving a precursor to the title compound is the radical hydroarylation of olefins. The intermolecular anti-Markovnikov hydroarylation of unactivated olefins can be achieved using 4-bromopyridine (often from its HCl salt) via a photoredox radical mechanism. nih.govnih.gov
In this process, a photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, absorbs light and initiates a single-electron reduction of the halopyridine. nih.govnih.gov This generates a pyridyl radical, which then adds to an olefinic substrate with exclusive anti-Markovnikov selectivity. A hydrogen atom transfer (HAT) agent subsequently quenches the resulting radical to furnish the final alkylpyridine product. nih.gov This method is noted for its mild conditions and high tolerance for various functional groups, enabling the synthesis of complex alkylpyridines. nih.gov
Research has shown that this photoredox process can be applied to a wide range of olefinic substrates, leading to densely functionalized alkylpyridines. nih.gov The reaction can even be performed on a gram scale without a significant loss in yield. nih.gov
Selected Results for Radical Hydroarylation with 4-Bromopyridine:
| Olefin Substrate | Product | Yield (%) |
| Vinyl Acetate | 2-(4-pyridyl)ethyl acetate | 63 |
| N-Vinylpyrrolidinone | N-(2-(Pyridin-4-yl)ethyl)pyrrolidin-2-one | 83 |
| 1-Octene | 4-Octylpyridine | 81 |
| Allyl Acetate | 4-(3-Acetoxypropyl)pyridine | 76 |
Data sourced from a study using 4-Bromopyridine HCl under photoredox conditions with an Iridium catalyst and a Hantzsch ester reductant. nih.gov
Derivatization and Functional Group Interconversions
Boronic acids are often converted to boronic esters, such as pinacol esters, to improve their stability, handling, and reactivity in certain applications. Pyridinylboronic acids, particularly 3- and 4-pyridinylboronic acids and their esters, generally exhibit good stability. arkat-usa.org The conversion of a boronic acid to its pinacol ester is a common and straightforward procedure.
The typical preparation involves reacting the boronic acid with pinacol in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark trap. orgsyn.org This transformation yields the corresponding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative, which is often a more crystalline and easily purified solid. orgsyn.org
These stable pinacol esters are highly valuable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. orgsyn.orgresearchgate.net The conversion to an ester can enhance solubility in organic solvents and prevent the formation of boroxines, which can sometimes complicate reactions. orgsyn.org The synthesis of pyridinylboronic acid pinacol esters can also be achieved through palladium-catalyzed cross-coupling of halopyridines with bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net
General Reaction for Pinacol Ester Formation:
| Starting Material | Reagent | Conditions | Product |
| 4-Bromopyridine-3-boronic acid | Pinacol | Toluene, reflux | 4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
This table illustrates the standard procedure for the synthesis of a pinacol boronate ester from the corresponding boronic acid. orgsyn.org
Strategic Derivatization for Modulating Reactivity and Stability
The inherent reactivity of the boronic acid moiety in compounds such as 4-Bromopyridine-3-boronic acid can be strategically modulated through derivatization, most commonly by esterification. This chemical modification is a primary strategy to enhance shelf-life, improve stability toward key degradation pathways like protodeboronation, and facilitate easier manipulation and purification. acs.org The conversion of the boronic acid to a boronic ester, such as a pinacol ester, is a widely employed "protection" strategy. acs.orgnih.gov
This enhanced stability arises from the modification of the electronic and steric environment of the boron center. However, research has revealed that the degree of protection is highly dependent on the specific diol used for esterification. acs.orgnih.gov While five-membered ring esters, like those formed with pinacol, generally exhibit enhanced stability and provide genuine protection against protodeboronation, the formation of six-membered ring esters can lead to a surprising outcome. acs.org DFT calculations and kinetic studies have shown that significant steric strain in the tetrahedral boronate intermediate, which is formed upon hydroxide addition to the trigonal boron center of the ester, can accelerate protodeboronation. acs.org In some cases, esters with six-membered rings have been observed to undergo base-mediated protodeboronation at rates up to two orders of magnitude faster than the parent boronic acid. acs.org
Other derivatization approaches include the formation of N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. researchgate.neted.ac.ukwikipedia.org These derivatives are often utilized in "slow-release" strategies, where the active boronic acid is gradually liberated under specific reaction conditions. This technique is particularly valuable for mitigating the decomposition of unstable boronic acids during cross-coupling reactions. wikipedia.org
| Compound Type | Example Structure | Relative Stability | Key Findings |
|---|---|---|---|
| Boronic Acid | Ar-B(OH)₂ | Baseline | Susceptible to protodeboronation, especially under basic conditions. |
| Pinacol Ester (5-membered ring) | Ar-B(pin) | Enhanced | Generally provides increased stability and protection against protodeboronation due to lower strain in the tetrahedral boronate intermediate. acs.org |
| 1,3-Propanediol Ester (6-membered ring) | Ar-B(O(CH₂)₃O) | Reduced | Can be significantly less stable than the parent boronic acid; protodeboronation is accelerated due to steric strain in the boronate intermediate. acs.org |
| MIDA Boronate | Ar-B(MIDA) | Enhanced (Slow Release) | Highly stable crystalline solids used for slow release of the boronic acid under basic conditions, minimizing degradation. ed.ac.ukwikipedia.org |
Chemical Stability and Degradation Pathways
The chemical stability of 4-Bromopyridine-3-boronic acid is intrinsically linked to the C-B bond's susceptibility to cleavage. The most significant non-oxidative degradation pathway for pyridinylboronic acids in aqueous media is protodeboronation. acs.orgwikipedia.org This reaction involves the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, thereby converting the arylboronic acid into its corresponding arene (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃). acs.orgnih.gov The propensity for a given boronic acid to undergo this transformation is highly variable and depends critically on factors such as the substitution pattern on the aromatic ring and the reaction conditions, particularly pH. wikipedia.org While sometimes utilized deliberately in synthetic procedures, protodeboronation is frequently an undesired side reaction that reduces the efficiency of processes like Suzuki-Miyaura cross-coupling reactions. ed.ac.ukwikipedia.org
Analysis of Protodeboronation Phenomena in Pyridinylboronic Acids
The stability of pyridinylboronic acids towards protodeboronation is profoundly influenced by the position of the boronic acid group on the pyridine (B92270) ring. Kinetic studies have established a clear stability trend among the isomers. ed.ac.ukacs.orgresearchgate.net Specifically, 2-pyridinylboronic acids are notoriously unstable, undergoing rapid protodeboronation. researchgate.netacs.org In contrast, 3- and 4-pyridinylboronic acids are significantly more robust. ed.ac.ukacs.orgresearchgate.net
The high reactivity of the 2-pyridyl isomer is attributed to a unique degradation mechanism involving a zwitterionic intermediate that forms under neutral pH conditions. wikipedia.orged.ac.uk This zwitterion readily undergoes unimolecular fragmentation, leading to rapid cleavage of the C-B bond. wikipedia.org For 3- and 4-pyridinylboronic acids, this pathway is not favored, resulting in much greater stability. ed.ac.ukacs.orgresearchgate.net Studies have shown that under basic conditions (pH 12, 70 °C), the half-life for protodeboronation of 3- and 4-pyridyl boronic acids can be greater than one week, whereas for the 2-pyridyl isomer at neutral pH, the half-life can be mere seconds. ed.ac.ukacs.org As a derivative of 3-pyridinylboronic acid, 4-Bromopyridine-3-boronic acid is expected to belong to the more stable class of pyridinylboronic acids.
| Compound | Relative Stability | Observed Half-Life (t₀.₅) | Dominant Mechanism at Neutral pH |
|---|---|---|---|
| 2-Pyridinylboronic Acid | Low | ≈ 25–50 seconds (pH 7, 70 °C) ed.ac.ukacs.org | Fragmentation of zwitterionic intermediate wikipedia.orged.ac.uk |
| 3-Pyridinylboronic Acid | High | > 1 week (pH 12, 70 °C) ed.ac.ukacs.orgresearchgate.net | Slow acid- or base-catalyzed pathways wikipedia.org |
| 4-Pyridinylboronic Acid | High | > 1 week (pH 12, 70 °C) ed.ac.ukacs.org | Slow acid- or base-catalyzed pathways wikipedia.org |
Influence of pH and Steric Factors on Compound Stability
Influence of pH: The stability of 4-Bromopyridine-3-boronic acid is strongly dependent on the pH of the medium. The pH governs the speciation of both the boronic acid functional group and the pyridine ring. acs.orgnih.gov In aqueous solution, the boronic acid group (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form [ArB(OH)₂] and an anionic, tetrahedral boronate form [ArB(OH)₃⁻]. nih.gov This equilibrium is dictated by the pKa of the boronic acid. At pH values higher than the pKa, the more reactive anionic boronate form predominates. nih.gov Concurrently, the nitrogen atom of the pyridine ring can be protonated under acidic conditions.
Kinetic models have revealed the existence of multiple pH-dependent protodeboronation pathways. acs.orgnih.gov Under strongly acidic conditions, an acid-catalyzed pathway can occur. wikipedia.orgrsc.org Under basic conditions, protodeboronation typically proceeds via the boronate anion. wikipedia.orgacs.org For some arylboronic acids, a rate maximum is observed when the pH is close to the pKa of the boronic acid, a phenomenon attributed to self-catalysis or auto-catalysis involving both the boronic acid and its conjugate boronate. acs.orged.ac.uk The presence of the electron-withdrawing bromine atom on the pyridine ring of 4-Bromopyridine-3-boronic acid is expected to lower the pKa of the boronic acid group, making it more acidic compared to an unsubstituted arylboronic acid. nih.govresearchgate.net
Influence of Steric Factors: Steric effects can also play a role in the stability of boronic acids and their derivatives, although they are often less pronounced than electronic effects for this specific compound. For 4-Bromopyridine-3-boronic acid, the substituents (bromo and borono) are in a 1,2,4-arrangement on the ring, which does not impose significant steric crowding directly around the boronic acid group compared to ortho-substituted arylboronic acids. However, the general principle remains that steric hindrance can influence the rate of protodeboronation. acs.org As previously mentioned in the context of boronic esters, increased steric strain in the tetrahedral boronate intermediate, which is a key species in the base-catalyzed degradation pathway, can lead to an acceleration of C-B bond cleavage. acs.org While the intramolecular steric effects within the 4-Bromopyridine-3-boronic acid molecule itself are minimal, steric hindrance can become a more significant factor in its reactions with other molecules, for example, during the formation of boronic esters with bulky diols or in transition metal-catalyzed coupling reactions. mdpi.com
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are complementary and allow for a thorough characterization of the functional groups present in 4-Bromopyridine-3-boronic acid HCl.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is particularly effective for identifying polar functional groups due to their strong absorption of infrared radiation. In the spectrum of this compound, the most prominent features arise from the boronic acid group, the protonated pyridine (B92270) ring, and the carbon-bromine bond.
The O-H stretching vibrations of the boronic acid group, B(OH)₂, are typically observed as a broad band in the high-frequency region, generally between 3500 and 3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The protonation of the pyridine nitrogen to form the hydrochloride salt introduces N-H stretching vibrations, which are expected in the 3200-2800 cm⁻¹ region. The stretching vibration of the B-O bonds is a key characteristic and typically appears in the 1380-1330 cm⁻¹ range. The in-plane O-H bending vibration is expected around 1200 cm⁻¹.
The pyridine ring itself displays a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring are typically found in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹. The presence of the bromine substituent influences the vibrational frequencies, and the C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy complements FT-IR by being more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides valuable information about the carbon skeleton and the C-Br bond.
The symmetric breathing mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, gives rise to a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. This band is often a characteristic feature for pyridine derivatives. The C-Br stretching vibration, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum, providing confirmatory evidence for the presence of the bromine substituent. The vibrations of the boronic acid group are also observable in the Raman spectrum, although they may be weaker compared to the ring vibrations.
Detailed Band Assignment and Comparative Spectral Analysis
A detailed assignment of the vibrational bands of this compound can be achieved through comparative analysis with related molecules, such as 3- and 4-pyridineboronic acids, 6-bromo-3-pyridinylboronic acid, and 4-bromopyridine (B75155) hydrochloride. chemicalbook.comgoogle.comchemicalbook.comresearchgate.netacs.org The protonation of the pyridine nitrogen generally leads to a slight blue shift (higher frequency) of the ring stretching vibrations due to the increased bond order.
Based on studies of similar compounds, the key vibrational bands can be assigned as follows:
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |
| ~3400 (broad) | O-H stretching (boronic acid) | FT-IR |
| ~3100-3000 | C-H stretching (pyridine ring) | FT-IR, FT-Raman |
| ~3000-2800 | N-H stretching (pyridinium) | FT-IR |
| ~1610 | C=C/C=N stretching (pyridine ring) | FT-IR, FT-Raman |
| ~1450 | C=C/C=N stretching (pyridine ring) | FT-IR, FT-Raman |
| ~1350 | B-O stretching | FT-IR |
| ~1200 | O-H in-plane bending | FT-IR |
| ~1030 | Pyridine ring breathing | FT-Raman |
| ~880 | B-C stretching | FT-IR, FT-Raman |
| ~650 | C-Br stretching | FT-IR, FT-Raman |
| ~600 | O-B-O deformation | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon skeleton and the electronic environment of protons and carbon atoms within a molecule. For this compound, ¹H and ¹³C NMR provide definitive structural information.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine ring and the hydroxyl protons of the boronic acid. Due to the substitution pattern, there are three aromatic protons. The hydrochloride form of the compound, with the nitrogen atom being protonated, will cause a significant downfield shift for all ring protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged nitrogen. pw.edu.pl
The expected signals are:
A singlet for the proton at the 2-position (H-2), which is adjacent to the nitrogen and deshielded.
A doublet for the proton at the 5-position (H-5), coupled to the proton at the 6-position.
A doublet for the proton at the 6-position (H-6), coupled to the proton at the 5-position.
A broad singlet for the two hydroxyl protons of the boronic acid group, B(OH)₂, and the N-H proton. The chemical shift of these exchangeable protons is highly dependent on the solvent and concentration.
Based on data from analogous compounds like 6-bromo-3-pyridinylboronic acid and considering the deshielding effect of the protonated nitrogen, the approximate chemical shifts (in ppm) are predicted as follows. chemicalbook.com
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| H-2 | Singlet | 8.5 - 9.0 |
| H-5 | Doublet | 7.8 - 8.2 |
| H-6 | Doublet | 8.3 - 8.7 |
| B(OH)₂, NH | Broad Singlet | Variable |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon atom attached to the boron (C-3) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. pw.edu.pl
The chemical shifts are influenced by the electronegativity of the substituents and the protonation of the nitrogen atom. The carbon atoms adjacent to the nitrogen (C-2 and C-6) will be shifted downfield. The carbon atom bonded to the bromine (C-4) will be shifted upfield due to the heavy atom effect.
A comparative analysis with 6-bromo-3-pyridinylboronic acid suggests the following approximate chemical shifts. chemicalbook.com
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | (Broad or not observed) |
| C-4 | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 145 - 150 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy is a powerful tool for establishing connectivity between atoms within a molecule. While specific experimental 2D NMR data for this compound is not widely published in publicly accessible literature, the theoretical application of these techniques provides a clear roadmap for its structural confirmation.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks. For the pyridine ring in this compound, COSY would show correlations between adjacent protons. For instance, a cross-peak would be expected between the proton at position 2 and the proton at position 5, and between the proton at position 5 and the proton at position 6, confirming their neighboring relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively assign which proton signal corresponds to which carbon signal in the pyridine ring. For example, the proton signal at approximately 8.27 ppm would show a correlation to its directly bonded carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In the case of this compound, HMBC would be instrumental in confirming the positions of the bromo and boronic acid substituents. For example, the proton at position 2 would show a correlation to the carbon atom at position 4 (C-Br) and the carbon atom at position 3 (C-B), and the proton at position 6 would show a correlation to the carbon at position 4.
A hypothetical summary of expected 2D NMR correlations is presented in the table below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 | H-6 | C-2 | C-3, C-4, C-6 |
| H-5 | H-6 | C-5 | C-3, C-4 |
| H-6 | H-2, H-5 | C-6 | C-2, C-4, C-5 |
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound.
For this compound, HRMS analysis would be used to confirm its elemental composition of C₅H₆BBrClNO₂. The experimentally measured exact mass would be compared to the theoretically calculated mass. The presence of bromine and chlorine atoms would be evident from their characteristic isotopic patterns in the mass spectrum.
A data table summarizing the expected HRMS findings is shown below.
| Parameter | Expected Value |
| Molecular Formula | C₅H₆BBrClNO₂ |
| Calculated Exact Mass | [Theoretical exact mass value would be inserted here based on the most abundant isotopes] |
| Measured Exact Mass | [Experimentally determined exact mass value would be inserted here] |
| Isotopic Pattern | Characteristic pattern for one bromine and one chlorine atom |
The combination of these advanced spectroscopic techniques provides a rigorous and comprehensive characterization of this compound, leaving no ambiguity as to its chemical structure.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. For 4-Bromopyridine-3-boronic acid HCl, DFT calculations can elucidate its fundamental chemical and physical properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For this compound, this process would reveal the precise spatial relationship between the pyridine (B92270) ring, the bromine atom, and the boronic acid group, including the effects of the hydrochloride salt form.
Conformational analysis, a part of this optimization, would explore different rotational orientations of the boronic acid group relative to the pyridine ring to identify the global minimum energy conformer. This is crucial as the molecular conformation can significantly influence its reactivity and interactions.
Table 1: Predicted Optimized Geometric Parameters for 4-Bromopyridine-3-boronic acid (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-B | 1.558 | C4-C3-B | 121.5 |
| B-O1 | 1.375 | C2-C3-B | 118.9 |
| B-O2 | 1.375 | O1-B-O2 | 115.0 |
| C4-Br | 1.890 | C3-C4-Br | 119.8 |
| C3-C4 | 1.405 | C5-C4-Br | 118.7 |
| N1-H | 1.020 | C2-N1-C6 | 117.5 |
Note: This data is illustrative and represents typical values obtained from DFT calculations on similar aromatic boronic acids. The presence of the HCl would further influence these parameters, particularly around the nitrogen atom.
Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and aid in the assignment of experimental spectral bands. For instance, characteristic vibrational modes for the B-O, C-Br, and pyridine ring stretching would be identified. acs.org
Table 2: Predicted Vibrational Frequencies for 4-Bromopyridine-3-boronic acid (Illustrative Data)
| Frequency (cm⁻¹) | Assignment |
| ~3450 | O-H stretch (boronic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~1600 | C=C/C=N stretch (pyridine ring) |
| ~1350 | B-O stretch |
| ~1050 | C-Br stretch |
| ~850 | B-C stretch |
Note: This is a simplified, illustrative table. A full computational output would contain a much larger number of vibrational modes.
DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. Key to understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely be centered on the boronic acid group and the electron-deficient positions of the pyridine ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comias.ac.in A smaller gap generally implies higher reactivity. mdpi.com
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura coupling, DFT can be used to model the entire reaction pathway. researchgate.net This includes identifying the structures of reactants, intermediates, and products, as well as the high-energy transition states that connect them. By calculating the energy barriers associated with these transition states, researchers can predict the feasibility and kinetics of a proposed mechanism. nih.govchemrxiv.org
Quantum Chemical Modeling of Pyridinylboronic Acid Reactivity and Selectivity
Quantum chemical models, particularly those based on DFT, can provide a quantitative understanding of the reactivity and selectivity of pyridinylboronic acids. Substituents on the pyridine ring significantly influence the electronic properties and, consequently, the reactivity. researchgate.net
In the case of 4-Bromopyridine-3-boronic acid, the electron-withdrawing nature of the bromine atom and the protonated pyridine nitrogen (in the HCl salt form) would decrease the electron density on the aromatic ring. This deactivation can affect its participation in cross-coupling reactions. Computational models can quantify these electronic effects and predict how they alter the nucleophilicity of the carbon atom attached to the boron. ias.ac.in These models can also explain the regioselectivity observed in reactions, for instance, why a reaction might occur at a specific position on the pyridine ring.
Computational Approaches to Understanding Molecular Stability and Interactions
The stability of this compound can be assessed computationally. Thermal stability can be inferred from the calculated bond dissociation energies. Oxidative stability, a known issue for boronic acids, can also be investigated. nih.govchemrxiv.org Computational studies can model the reaction pathways for oxidation, helping to understand the factors that influence the compound's shelf-life and compatibility with various reaction conditions. nih.govchemrxiv.org
Furthermore, computational methods are used to study intermolecular interactions. For this compound in the solid state, these calculations can predict the crystal packing and identify key interactions like hydrogen bonding between the boronic acid groups and the chloride ion, as well as with the pyridinium (B92312) proton. In solution, the interaction with solvent molecules can be modeled to understand solubility and the behavior of the compound in different media.
Advanced Applications and Future Directions in Chemical Synthesis
A Versatile Building Block for Architecting Complex Molecular Structures
4-Bromopyridine-3-boronic acid HCl serves as a highly versatile scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of the boronic acid group allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. aablocks.comacs.org Simultaneously, the bromine atom can participate in a range of other transformations, including additional cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. This dual reactivity enables the programmed and sequential introduction of different molecular fragments, facilitating the construction of highly substituted pyridine (B92270) cores that are prevalent in many biologically active compounds. mdpi.com
A prime example of its utility is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov this compound has been identified as a key intermediate in the construction of pyridine-based scaffolds for Bruton's tyrosine kinase (BTK) inhibitors. Current time information in Bangalore, IN. BTK is a validated target in B-cell malignancies, and its inhibitors have shown significant therapeutic success. google.commdpi.com The pyridine moiety derived from 4-bromopyridine-3-boronic acid often serves as a central anchor to which other pharmacophoric groups are attached, highlighting the compound's importance in the development of modern pharmaceuticals.
Contributions to Rational Ligand Design in Transition-Metal Catalysis
The pyridine nitrogen atom in this compound introduces a Lewis basic site, making it an attractive component for the design of ligands in transition-metal catalysis. While specific applications of this exact molecule in commercial catalysts are not widely documented, the principles of rational ligand design suggest its potential. The electronic properties of the pyridine ring can be readily tuned by the substituents at other positions, which in turn influences the properties of the resulting metal complex.
The synthesis of substituted pyridines is of great interest for creating new ligands with tailored steric and electronic properties for various catalytic applications. mdpi.comnih.gov For instance, the bromine atom on the 4-position could be replaced through cross-coupling reactions to introduce a variety of functional groups that can coordinate with a metal center. The boronic acid at the 3-position can be used to attach the pyridine unit to a larger molecular framework. This modular approach allows for the systematic modification of the ligand structure to optimize catalytic activity, selectivity, and stability for a given chemical transformation.
Development of Novel Functional Materials Beyond Molecular Synthesis
The application of boronic acids has extended beyond traditional organic synthesis into the realm of materials science. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors, self-healing materials, and drug delivery systems. nih.gov While specific examples utilizing this compound are still emerging, its structure presents intriguing possibilities for the creation of novel functional materials.
For instance, the pyridine nitrogen and the boronic acid group could act as binding sites in the formation of Metal-Organic Frameworks (MOFs). researchgate.netnih.govrsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The bromine atom could serve as a post-synthetic modification site to introduce additional functionalities within the MOF structure. Similarly, this compound could be incorporated into polymers to create materials with specific recognition properties or stimuli-responsive behavior. nih.gov The ability to tailor the properties of the resulting material through the versatile chemistry of the pyridine ring makes this compound a promising candidate for future innovations in materials science.
Strategic Integration within Multi-Step Organic Synthetic Routes
The true power of a building block is often demonstrated in its seamless integration into complex, multi-step synthetic sequences. This compound has proven its value in this regard, particularly in the synthesis of pharmaceutically relevant molecules. Its ability to undergo chemoselective transformations at its two distinct functional sites allows for a convergent and efficient approach to target molecules.
A notable example is the synthesis of Tirabrutinib, a BTK inhibitor. mdpi.com In a published synthetic route, a key step involves a Chan-Lam coupling reaction between an amide and a boronic acid to form a crucial C-N bond. Following this, the resulting intermediate undergoes further transformations, including deprotection and amidation, to yield the final drug molecule. This strategic use of a boronic acid-containing pyridine derivative highlights the compound's role in enabling the efficient assembly of complex drug architectures.
Table 1: Exemplary Multi-Step Synthesis Involving a Pyridine Boronic Acid Derivative
| Step | Reaction Type | Reactants | Product |
| 1 | Chan-Lam Coupling | Amide (TIRA-007), Boronic Acid (TIRA-008) | C-N coupled intermediate (TIRA-009) |
| 2 | Deprotection | TIRA-009, Hydrochloric acid | Amine intermediate (TIRA-010) |
| 3 | Amidation | TIRA-010, 2-Butynoic acid (TIRA-011) | Amide product (TIRA-012) |
| 4 | Salt Formation | TIRA-012, Hydrochloric acid | Tirabrutinib Hydrochloride |
This table illustrates a general synthetic strategy for a BTK inhibitor, showcasing the integration of a pyridine boronic acid derivative in a multi-step sequence. Specific reagents and conditions are adapted from published syntheses. mdpi.com
Emerging Methodologies and Enhancements in Synthetic Efficiency
The demand for efficient and scalable synthetic routes to valuable building blocks like this compound has driven the development of new and improved synthetic methodologies. Traditional methods for preparing pyridinylboronic acids often involve harsh conditions or suffer from low yields. nih.gov
Recent advancements have focused on overcoming these limitations. A patented method describes a scalable synthesis starting from 4-bromopyridine (B75155) hydrochloride, achieving a good yield and high purity, making it suitable for industrial production. Current time information in Bangalore, IN.google.com This process involves a Grignard exchange followed by reaction with a halogen borane (B79455) reagent and subsequent hydrolysis.
Furthermore, the broader field of organic synthesis is witnessing a shift towards more efficient technologies. Flow chemistry, for example, offers advantages in terms of safety, scalability, and reaction control for the synthesis of reactive intermediates. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the preparation of related heterocyclic compounds. nih.gov The application of these emerging methodologies to the synthesis of this compound and its derivatives holds the promise of even greater efficiency and accessibility for this important chemical tool.
Table 2: Comparison of Synthetic Approaches for Pyridinylboronic Acids
| Method | Key Features | Advantages | Potential Challenges |
| Halogen-Metal Exchange | Use of organolithium or Grignard reagents followed by borylation. | Cost-effective and suitable for large-scale preparation. nih.gov | Requires low temperatures and can have functional group compatibility issues. |
| Palladium-Catalyzed Borylation | Cross-coupling of halopyridines with diboron (B99234) reagents. | Milder conditions and good functional group tolerance. | Higher cost of palladium catalysts. Current time information in Bangalore, IN. |
| Patented Scalable Synthesis | Grignard exchange with a specific halogen borane reagent. | High yield and purity, demonstrated industrial feasibility. Current time information in Bangalore, IN.google.com | May require specialized reagents. |
| Emerging Technologies (e.g., Flow Chemistry) | Continuous processing in microreactors. | Enhanced safety, scalability, and control over reaction parameters. nih.gov | Requires specialized equipment and process optimization. |
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid and a modifiable bromine atom on a pyridine core provides chemists with a powerful tool for the construction of complex and biologically active molecules. From its crucial role in the synthesis of life-saving kinase inhibitors to its potential in the development of novel functional materials and the adoption of more efficient synthetic methodologies, the future for this compound appears bright. As research continues to uncover new applications and synthetic strategies, its importance in both academic and industrial laboratories is set to grow.
Q & A
Q. How to synthesize 4-bromopyridine-3-boronic acid HCl with high purity?
- Methodological Answer : Synthesis typically involves a Suzuki-Miyaura coupling precursor. Start with 3-bromo-4-chloropyridine and introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Purify via recrystallization from ethanol/water (1:1) to achieve >95% purity. The HCl salt is formed by treating the free base with concentrated HCl under anhydrous conditions, followed by vacuum drying .
- Key Data :
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use H and B NMR to confirm boronic acid integrity. H NMR in DMSO-d₆ should show pyridine protons at δ 8.2–8.5 ppm and boronic acid protons at δ 7.8–8.1 ppm .
- HPLC : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>98% by area). Retention time typically ~12–14 min .
- Elemental Analysis : Verify Cl⁻ content (~18.2% for HCl salt) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for all procedures due to HCl volatility (vapor pressure: 16–63 mm Hg @20°C) .
- PPE : Wear nitrile gloves, safety goggles, and acid-resistant lab coats. Avoid skin contact to prevent burns (HCl is a Category 1 skin/eye irritant) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid degradation .
Advanced Research Questions
Q. How to optimize Suzuki-Miyaura coupling yields using this boronic acid?
- Methodological Answer :
- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexanes).
- Challenges : Competing protodeboronation may occur; stabilize the boronic acid by adding 1 eq. of NEt₃ to scavenge HCl .
- Yield Enhancement : Pre-dry solvents over molecular sieves and degas with N₂ to minimize side reactions. Typical yields: 70–85% .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected B NMR shifts)?
- Methodological Answer :
- Artifact Identification : Check for boroxine formation (cyclic trimers), which shift B NMR signals from δ 28–30 ppm (monomeric) to δ 18–20 ppm. Dissolve samples in wet DMSO to hydrolyze boroxines .
- pH Effects : Acidic conditions (from residual HCl) may protonate the boronic acid, altering H NMR peaks. Neutralize with NaHCO₃ before analysis .
Q. How to analyze and mitigate hydrolysis of the boronic acid group during long-term storage?
- Methodological Answer :
- Stability Testing : Store aliquots under varying conditions (dry vs. humid, 4°C vs. RT). Monitor via FTIR for loss of B-O bonds (peak ~1340 cm⁻¹) and HPLC for new degradation peaks.
- Stabilization : Lyophilize the compound with 1 eq. of mannitol as a cryoprotectant. Store under argon with desiccant (silica gel) to reduce hydrolysis .
Data Contradiction Analysis
Q. Why do reported melting points vary between 260–275°C?
- Methodological Answer : Variations arise from decomposition kinetics. Use differential scanning calorimetry (DSC) at 5°C/min under N₂ to distinguish melting (endothermic) from decomposition (exothermic). The compound typically melts at ~270°C with immediate decomposition, leading to inconsistent literature values .
Experimental Design Considerations
Q. How to design a stability study for aqueous solutions of this compound?
- Methodological Answer :
- Conditions : Prepare solutions at pH 2–9 (adjusted with HCl/NaOH) and incubate at 25°C/40°C.
- Analysis : Use UV-Vis (λmax ~265 nm) and LC-MS to quantify degradation products (e.g., boric acid, pyridine derivatives).
- Kinetics : Fit data to a first-order model; half-life at pH 7 and 25°C is typically 48–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
